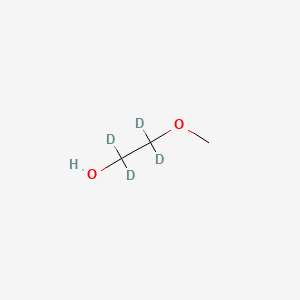
2-Methoxyethanol-1,1,2,2-D4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxyethanol-1,1,2,2-D4 is a deuterated form of 2-Methoxyethanol, where the hydrogen atoms at positions 1, 1, 2, and 2 are replaced with deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
2-Methoxyethanol-1,1,2,2-D4 can be synthesized through the deuteration of 2-Methoxyethanol. The process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) or other deuterium-containing reagents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes, often utilizing deuterium gas or deuterium oxide in the presence of catalysts to achieve high levels of deuterium incorporation .
化学反应分析
Types of Reactions
2-Methoxyethanol-1,1,2,2-D4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Aldehydes or acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
科学研究应用
2-Methoxyethanol-1,1,2,2-D4 is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis and isotope labeling studies.
Biology: In metabolic studies to trace biochemical pathways.
Medicine: In pharmacokinetic studies to understand drug metabolism.
Industry: As a solvent in the production of resins, dyes, and varnishes.
作用机制
The mechanism of action of 2-Methoxyethanol-1,1,2,2-D4 involves its role as a solvent and reagent in chemical reactions. It can act as a nucleophile or electrophile, participating in various organic reactions. The deuterium atoms in the compound provide stability and allow for tracing in metabolic studies .
相似化合物的比较
Similar Compounds
2-Methoxyethanol: The non-deuterated form, commonly used as a solvent.
2-Ethoxyethanol: Similar structure but with an ethoxy group instead of a methoxy group.
2-Butoxyethanol: Similar structure but with a butoxy group instead of a methoxy group.
Uniqueness
2-Methoxyethanol-1,1,2,2-D4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracing in scientific studies. This makes it particularly valuable in research applications where precise tracking of chemical pathways is required .
属性
分子式 |
C3H8O2 |
|---|---|
分子量 |
80.12 g/mol |
IUPAC 名称 |
1,1,2,2-tetradeuterio-2-methoxyethanol |
InChI |
InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i2D2,3D2 |
InChI 键 |
XNWFRZJHXBZDAG-RRVWJQJTSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])OC)O |
规范 SMILES |
COCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13822938.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B13822940.png)
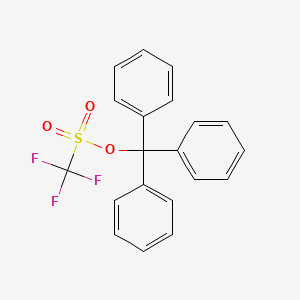

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)
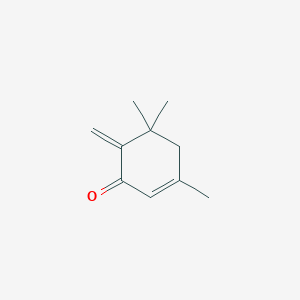
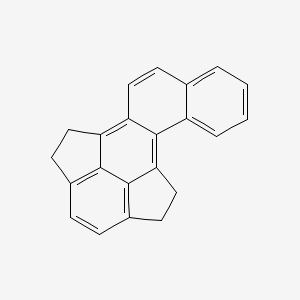
![4-chloro-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B13822980.png)
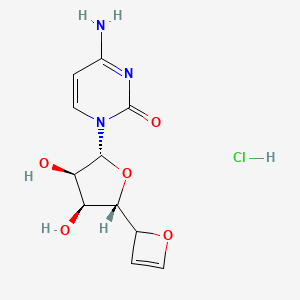
![N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}-4-(4-methoxy-2-methylphenyl)butanehydrazide](/img/structure/B13822987.png)
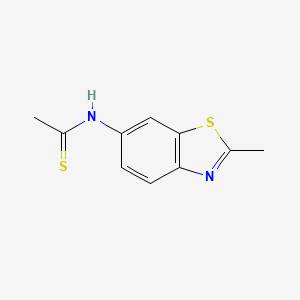
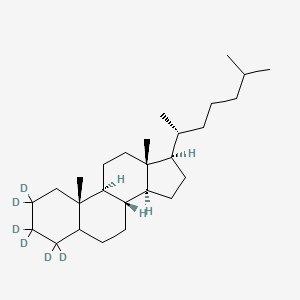
![(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13822993.png)
(Cl)Cl.C1CCOC1](/img/structure/B13822994.png)
